molecular formula C10H14AsFS B14636683 Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane CAS No. 54926-23-7

Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane

Cat. No.: B14636683
CAS No.: 54926-23-7
M. Wt: 260.21 g/mol
InChI Key: UPIWRJWJFUWWMX-UHFFFAOYSA-N
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Description

Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a sulfanylidene group attached to a 3-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane typically involves the reaction of diethylarsine with 3-fluorophenyl sulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler arsenic-containing compounds.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride or organolithium compounds are often employed.

Major Products Formed

    Oxidation: Formation of arsenic oxides.

    Reduction: Formation of diethylarsine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl(phenyl)sulfanylidene-lambda~5~-arsane
  • Diethyl(4-fluorophenyl)sulfanylidene-lambda~5~-arsane
  • Diethyl(3-chlorophenyl)sulfanylidene-lambda~5~-arsane

Uniqueness

Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane is unique due to the presence of the 3-fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

54926-23-7

Molecular Formula

C10H14AsFS

Molecular Weight

260.21 g/mol

IUPAC Name

diethyl-(3-fluorophenyl)-sulfanylidene-λ5-arsane

InChI

InChI=1S/C10H14AsFS/c1-3-11(13,4-2)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3

InChI Key

UPIWRJWJFUWWMX-UHFFFAOYSA-N

Canonical SMILES

CC[As](=S)(CC)C1=CC=CC(=C1)F

Origin of Product

United States

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